molecular formula C14H7Cl2F3N2O B2575044 1-(2,4-Dichlorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339276-98-1

1-(2,4-Dichlorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2575044
CAS No.: 339276-98-1
M. Wt: 347.12
InChI Key: QMWUOGLRECBBOX-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,4-dichlorobenzonitrile with appropriate reagents to introduce the pyridine ring and other functional groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe to study biological systems and as a potential inhibitor of specific enzymes.

  • Medicine: Its derivatives may have pharmaceutical applications, including the development of new drugs.

  • Industry: It can be used in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)ethanone: A related compound with a similar structure but lacking the pyridine ring.

  • 2,4-Dichlorobenzonitrile: A simpler compound that serves as a precursor in the synthesis of the target compound.

  • 1-(2,4-Dichlorophenyl)cyclohexanecarbonitrile: Another related compound with a cyclohexane ring instead of a pyridine ring.

Uniqueness: 1-(2,4-Dichlorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique combination of functional groups and its potential for diverse applications. Its pyridine ring and trifluoromethyl group contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N2O/c1-7-4-10(14(17,18)19)9(6-20)13(22)21(7)12-3-2-8(15)5-11(12)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUOGLRECBBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C2=C(C=C(C=C2)Cl)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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